

Crystal Engineering of 4-Alkoxy pyrimidine Derivatives: Structural Insights & Performance Guide

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Compound of Interest

Compound Name: (4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine

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Executive Summary

This guide provides an in-depth technical comparison of the crystal structure and solid-state performance of 4-alkoxy pyrimidine derivatives, utilizing 2-amino-4,6-dimethoxy pyrimidine (ADP) as the primary case study. We contrast these derivatives with their 4-aminopyrimidine analogs to elucidate how the alkoxy substituent alters lattice energy, hydrogen bonding networks, and physicochemical properties relevant to drug development and material science.

Target Audience: Medicinal Chemists, Crystallographers, and Formulation Scientists.

Structural & Performance Comparison

The substitution of an amino group (-NH₂) with an alkoxy group (-OR) on the pyrimidine ring fundamentally shifts the molecule from a Hydrogen Bond (HB) donor/acceptor system to a predominantly acceptor-rich, lipophilic system. This shift dictates crystal packing and solubility profiles.

Table 1: Comparative Crystal Data (Alkoxy vs. Amino Derivatives)

Parameter	4-Alkoxy Derivative (ADP)	4-Amino Analog (DAP)	Implication
Compound	2-amino-4,6-dimethoxypyrimidine	2,4-diaminopyrimidine	
Space Group	Triclinic (or Monoclinic in salts)	Monoclinic	indicates lower symmetry packing for ADP.
Melting Point	94–96 °C	143–145 °C	Alkoxy chains disrupt packing efficiency, lowering lattice energy.
H-Bond Donors	2 (Amino group only)	4 (Two Amino groups)	DAP forms tighter, 3D H-bond networks.
H-Bond Acceptors	5 (3 Ring N + 2 Ether O)	3 (3 Ring N)	ADP relies on weak C-H...O interactions for 3D stability.
Primary Motif	Centrosymmetric Dimer	Centrosymmetric Dimer	Both utilize the 2-amino/N1 interface for dimerization.[1]
Solubility (H2O)	Low to Moderate	High	Alkoxy groups increase lipophilicity (LogP increase).

Key Performance Insights

- Lattice Stability & Solubility:** The 4-alkoxy derivative (ADP) exhibits a significantly lower melting point (~95°C) compared to the amino analog (~145°C). This is caused by the loss of strong N-H...N donors at the 4-position. While DAP forms a robust 3D hydrogen-bonded sheet, ADP forms 1D tapes or discrete dimers that rely on weaker van der Waals and

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stacking interactions (centroid distances $\sim 3.6 \text{ \AA}$) for lattice cohesion. Result: ADP derivatives offer superior solubility in organic solvents and better permeability profiles for drug delivery.

- Supramolecular Synthons: Both classes utilize the supramolecular homosynthon

involving the 2-amino group and the N1 ring nitrogen. However, in ADP, the 4-methoxy oxygen acts as a secondary acceptor, often engaging in weak C-H...O contacts that fine-tune the layer spacing.

- Material Applications: Long-chain 4-alkoxypyrimidines (e.g., heptyloxy derivatives) are prone to forming Liquid Crystalline (LC) mesophases due to the flexibility of the alkyl chain disrupting the rigid core packing.

Experimental Protocols

Protocol A: Synthesis & Crystallization of ADP

Objective: Isolate single crystals of 2-amino-4,6-dimethoxypyrimidine suitable for XRD analysis.

- Reagent Prep: Dissolve 2-amino-4,6-dimethoxypyrimidine (1.0 mmol, 155 mg) in Methanol (MeOH, 15 mL).
- Thermal Dissolution: Heat the solution to 50°C under continuous stirring for 20 minutes to ensure complete homogeneity.
- Filtration: Filter the warm solution through a 0.45 μm PTFE syringe filter to remove nucleation sites (dust/impurities).
- Slow Evaporation: Transfer the filtrate to a 20 mL scintillation vial. Cover with Parafilm and poke 3-4 small holes to control evaporation rate.
- Harvesting: Store at ambient temperature (25°C) in a vibration-free environment. Colorless, block-like crystals appear within 3-5 days.

Protocol B: Co-Crystal Screening (Performance Modulation)

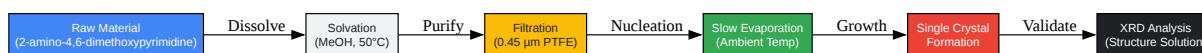
Objective: Modulate solubility by forming a co-crystal with a carboxylic acid co-former (e.g., Benzoic Acid).

- Stoichiometry: Mix ADP (1.0 mmol) and Benzoic Acid (1.0 mmol) in Ethanol (10 mL).
- Grinding (Mechanochemistry): Grind the mixture in an agate mortar for 10 minutes (Liquid Assisted Grinding with 2 drops of EtOH) to induce phase change.
- Recrystallization: Dissolve the resulting powder in minimum hot Ethanol and allow to cool slowly.
- Validation: Analyze via Powder X-Ray Diffraction (PXRD). New peaks distinct from starting materials indicate successful supramolecular heterosynthon formation.

Visualizations

Figure 1: Synthesis & Crystallization Workflow

This diagram outlines the logical flow from raw material to validated crystal structure.

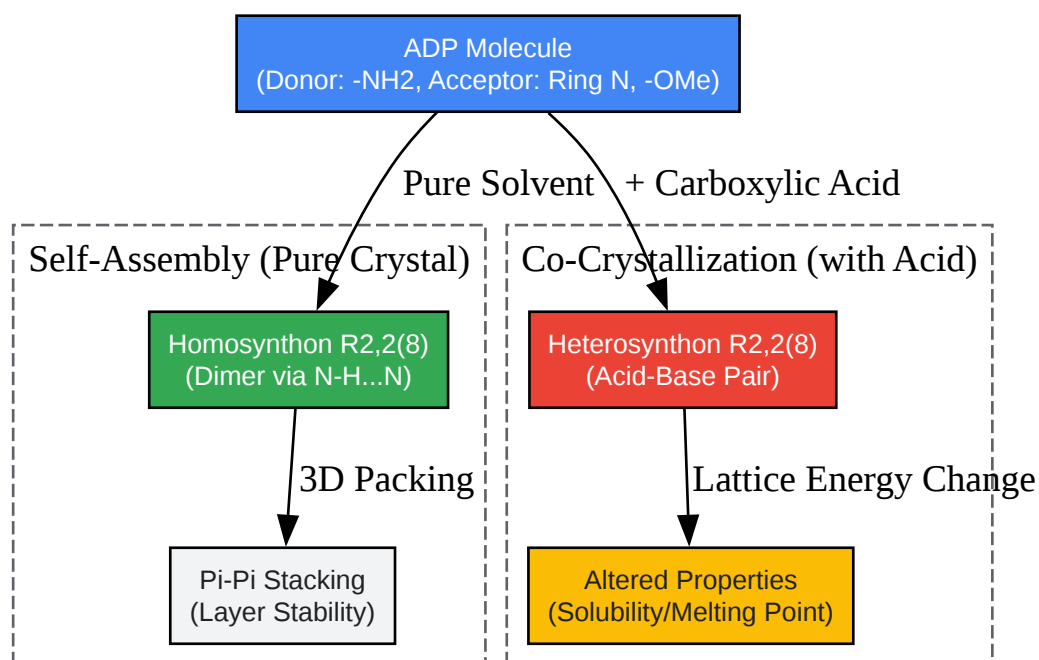


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Caption: Step-by-step workflow for isolating high-quality single crystals of ADP for structural analysis.

Figure 2: Supramolecular Assembly Logic

This diagram illustrates the competition between Homosynthons (Self-Assembly) and Heterosynthons (Co-crystallization).



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Caption: Structural logic distinguishing self-assembly (pure ADP) vs. co-crystal formation with acids.

References

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